4-Bromo-6-methoxyquinoline-3-carboxylic acid

Description

Historical context of quinoline derivatives in chemical research

The historical development of quinoline chemistry traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834. Runge initially termed his discovery "leukol," meaning "white oil" in Greek, marking the beginning of systematic quinoline research. This foundational discovery established coal tar as the principal source of commercial quinoline, a relationship that persists in modern industrial applications.

The evolution of quinoline chemistry gained significant momentum in the following decades. In 1842, French chemist Charles Gerhardt obtained quinoline derivatives through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt designated his compound "Chinoilin" or "Chinolein," initially believing these compounds to be distinct isomers from Runge's discovery due to their different chemical behaviors. However, German chemist August Hoffmann later demonstrated that the observed differences resulted from contamination rather than structural variation, confirming that both compounds were identical.

The structural elucidation of quinoline compounds advanced considerably by 1908, when the quinoline framework became well-established in chemical literature. The definitive proof of quinoline structure through total synthesis was achieved by Woodward and Doering in 1945, providing the structural foundation for subsequent quinoline derivative development. This landmark synthesis established quinoline as a structural model for various therapeutic compounds, particularly in antimalarial drug development.

The twentieth century witnessed explosive growth in quinoline derivative research, driven primarily by pharmaceutical applications. Since the 1980s, fluoroquinolones have been extensively employed in pharmaceutical processes for treating diverse bacterial infections. The synthesis of quinoline and its derivatives has become increasingly sophisticated due to growing recognition of their pharmaceutical potential and diverse applications across multiple scientific disciplines.

Significance of quinoline-3-carboxylic acids in organic chemistry

Quinoline-3-carboxylic acids represent a particularly important subclass within quinoline chemistry, functioning as multivalent scaffolds in medicinal chemistry applications. The 4-quinolone-3-carboxylic acid motif has emerged as a privileged structure for obtaining compounds with diverse biological activities, including antibacterial, antitumor, anti-human immunodeficiency virus, and cannabinoid receptor modulating properties. This structural framework provides researchers with a versatile platform for drug design and development across multiple therapeutic areas.

The significance of quinoline-3-carboxylic acids extends beyond their immediate therapeutic applications to encompass their role as intermediates in organic synthesis. These compounds serve as building blocks for more complex molecular architectures, enabling the construction of sophisticated heterocyclic systems. The presence of both the quinoline nitrogen-containing aromatic system and the carboxylic acid functional group provides multiple sites for chemical modification and derivatization.

Research into 2,4-disubstituted quinoline-3-carboxylic acid derivatives has demonstrated their potential as selective anticancer agents. Studies have shown that these compounds exhibit micromolar inhibition with enhanced selectivity compared to their ester counterparts, particularly in cancer cell lines while showing minimal distribution in non-cancerous cells. The structural modifications possible within this framework allow for fine-tuning of biological activity and selectivity profiles.

The quinoline-3-carboxylic acid scaffold has also proven valuable in protein kinase inhibitor development. Research has identified forty-three quinoline-3-carboxylic acid derivatives as protein kinase casein kinase 2 inhibitors, with twenty-two compounds showing inhibitory concentrations in the range from 0.65 to 18.2 micromolar. The most active inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives.

Basic nomenclature and identification

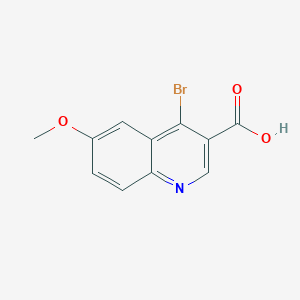

4-Bromo-6-methoxyquinoline-3-carboxylic acid represents a substituted quinoline derivative characterized by specific functional group positioning on the quinoline core structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, indicating the presence of a bromine substituent at position 4, a methoxy group at position 6, and a carboxylic acid functionality at position 3 of the quinoline ring system.

The molecular formula for this compound is C₁₁H₈BrNO₃, indicating eleven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The molecular weight has been precisely determined as 282.09 grams per mole, reflecting the combined atomic masses of all constituent elements. This molecular weight places the compound within the typical range for quinoline derivatives used in pharmaceutical and research applications.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is recorded as COC1=CC2=C(C=C1)N=CC(C(O)=O)=C2Br, providing a linear textual description of the molecular connectivity. Alternative nomenclature includes 4-bromo-6-(methyloxy)-3-quinolinecarboxylic acid, which emphasizes the methyloxy substitution pattern.

The compound exhibits specific physical and chemical properties consistent with its structural features. The presence of the carboxylic acid functional group contributes to the compound's polarity and potential for hydrogen bonding interactions. The bromine substituent introduces halogen bonding capabilities and increases the molecular weight and lipophilicity compared to non-halogenated analogs. The methoxy group at position 6 provides electron-donating character to the quinoline ring system.

Properties

IUPAC Name |

4-bromo-6-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUILZJCQPOYYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738376 | |

| Record name | 4-Bromo-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872714-51-7 | |

| Record name | 4-Bromo-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxyquinoline-3-carboxylic acid typically involves the bromination of 6-methoxyquinoline-3-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 4-amino-6-methoxyquinoline-3-carboxylic acid or 4-thio-6-methoxyquinoline-3-carboxylic acid.

Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

Reduction Products: Reduction can yield partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Antimicrobial Activities

Research indicates that 4-bromo-6-methoxyquinoline-3-carboxylic acid exhibits significant anti-inflammatory and antimicrobial properties. It has been studied for its ability to inhibit certain enzymes and pathways involved in disease processes, making it a candidate for drug development targeting inflammatory diseases and infections.

2. Drug Development

The compound's structure allows it to interact with various biological targets, which is crucial for pharmacological investigations. For instance, derivatives of quinoline are known to inhibit enzymes related to inflammation and microbial resistance, suggesting that this compound may have therapeutic applications in treating conditions like arthritis and bacterial infections.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. The methods emphasize the importance of careful reaction conditions and purification steps to ensure product quality.

Case Studies

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a notable inhibition of growth in Gram-positive bacteria, indicating its potential use as an antimicrobial agent in clinical settings.

Investigation into Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of the compound, revealing its ability to reduce pro-inflammatory cytokines in vitro. This suggests that it may serve as a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxyquinoline-3-carboxylic acid largely depends on its specific application and the target it interacts with. In biological systems, it may act by inhibiting enzymes or interfering with DNA replication. The bromine atom and the methoxy group on the quinoline ring can influence its binding affinity and specificity to molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

6-Bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid (CAS: Not provided)

- Molecular Formula: C₂₀H₁₈BrNO₃

- Molecular Weight : 400.27 g/mol ()

- A methyl group at position 3 may enhance lipophilicity (logP ~3.5 estimated) versus the carboxylic acid in the target compound (logP ~2.0) .

4-Bromo-6-trifluoromethylquinoline-3-carboxylic acid (CAS: 1378254-67-1)

- Molecular Formula: C₁₁H₅BrF₃NO₂

- Molecular Weight : 320.06 g/mol ()

- Key Differences :

- The trifluoromethyl group at position 6 is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (predicted pKa = 3.23) compared to the methoxy group in the target compound (pKa ~4.5 estimated).

- Enhanced metabolic stability due to fluorine atoms, making it suitable for in vivo applications .

4-Bromoquinoline-6-carboxylic acid (CAS: 219763-87-8)

- Molecular Formula: C₁₀H₆BrNO₂

- Molecular Weight : 268.07 g/mol ()

- Key Differences :

- Positional isomerism : Bromine at position 4 and carboxylic acid at position 6 alter electronic distribution, reducing hydrogen-bonding capacity compared to the target compound.

- Lower molecular weight improves solubility but may reduce binding affinity in biological systems .

Biological Activity

4-Bromo-6-methoxyquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, a study on similar compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase, an essential enzyme for bacterial replication .

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral potential. A related compound demonstrated effective inhibition of viral replication in vitro, particularly against influenza viruses. The antiviral activity was correlated with the lipophilicity of the compounds, suggesting that increased hydrophobicity enhances membrane permeability and biological activity .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For example, quinoline derivatives have shown efficacy in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The mechanism involves cell cycle arrest and activation of apoptotic pathways .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinoline derivatives, including this compound, it was found that these compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus. This study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer effects revealed that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells. Flow cytometry analysis indicated an increase in late apoptosis rates compared to untreated controls, suggesting its potential as a therapeutic agent in breast cancer treatment.

Research Findings

Recent research has focused on optimizing the synthesis of quinoline derivatives to enhance their biological activities. Modifications at various positions on the quinoline ring have been shown to significantly affect their pharmacological profiles. For instance, substitution patterns can influence both potency and selectivity for specific biological targets.

Q & A

Q. How do steric and electronic effects influence reactivity in heterocyclic substitutions?

- Methodological Answer :

- Steric Effects : The 6-methoxy group creates steric hindrance at adjacent positions, directing electrophiles to the 4- and 8-positions.

- Electronic Effects : The electron-withdrawing carboxylic acid at C3 deactivates the ring, while the methoxy group (C6) donates electrons, creating regioselective hotspots. DFT calculations (e.g., Gaussian software) can model charge distribution to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.